

Application Note: Stereoselective Synthesis of α -C-Mannosides

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Compound of Interest

Compound Name: *D-Mannose-5-C-d*

Cat. No.: *B1161261*

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Executive Summary & Strategic Importance

α -C-mannosides are non-hydrolyzable mimics of native

α -O-mannosides. They are critical pharmacophores in the development of FimH antagonists (UTI treatment), E-selectin inhibitors, and mannosyltransferase inhibitors.[1]

The synthetic challenge lies in the stereoselective formation of the axial C-C bond at the anomeric center (C1). Unlike glucose, where thermodynamic stability often favors the equatorial (

) product, the mannose configuration introduces unique steric and stereoelectronic factors.[1]

This guide details two complementary, high-fidelity workflows:

- Ionic Pathway (Lewis Acid-Mediated Allylation): Best for generating versatile C-allyl intermediates.
- Radical/Metal Pathway (Ni-Catalyzed Cross-Coupling): Best for direct installation of aryl/heteroaryl moieties (C-Man-Trp mimics).

Mechanistic Drivers of α -Selectivity

To achieve high stereochemical integrity, one must exploit the specific reactivity of the mannosyl system.[1]

The "Axial Attack" Rule (Ionic Pathway)

In Lewis acid-mediated reactions, the leaving group is ejected to form an oxocarbenium ion. For D-mannose, nucleophilic attack occurs preferentially from the

-face (axial).

- Reasoning: The

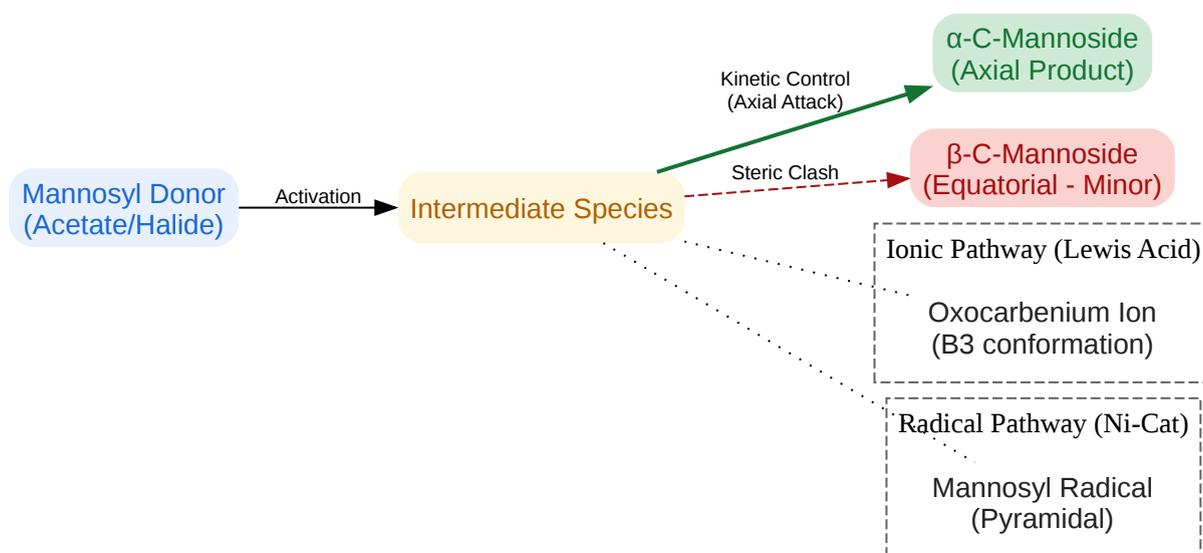
-face is sterically shielded by the axial C2-substituent (even if protected). Furthermore, the nucleophile attacks from a trajectory that minimizes torsional strain (pseudo-axial attack), leading to the

-anomer.^[1]

The Radical Conformation (Radical/Metal Pathway)

In Ni-catalyzed reductive couplings, the mannosyl radical adopts a conformation that places the radical orbital in a semi-equatorial position (to minimize 1,3-diaxial interactions).^[1] However, the metal catalyst capture or subsequent reductive elimination is governed by the "kinetic anomeric effect" and steric bulk, overwhelmingly favoring the

-product.^[1]



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Figure 1: Divergent mechanistic pathways converging on

-selectivity.[1] The ionic path relies on oxocarbenium geometry; the radical path relies on catalyst approach.

Protocol A: Lewis Acid-Mediated C-Allylation

Application: Synthesis of a functionalizable C-glycoside "handle." The allyl group can be oxidatively cleaved to an aldehyde, reduced to a propyl linker, or functionalized via metathesis.

[1]

Materials

- Substrate: Penta-O-acetyl- α/β -D-mannopyranose (commercially available).
- Reagent: Allyltrimethylsilane (AllylTMS) - 4.0 equiv.
- Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - 0.5 equiv (catalytic) or

- Solvent: Acetonitrile () - Anhydrous (Critical for selectivity).

Step-by-Step Workflow

- Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon flow.
- Solvation: Dissolve Penta-O-acetyl-D-mannose (1.0 mmol, 390 mg) in anhydrous (10 mL).
 - Note: Acetonitrile is preferred over DCM here as it often enhances -selectivity via solvent participation (nitrilium ion intermediate) which blocks the -face.
- Reagent Addition: Add Allyltrimethylsilane (4.0 mmol, 635 μ L) via syringe.
- Activation: Cool the mixture to 0°C. Add TMSOTf (0.5 mmol, 90 μ L) dropwise.
 - Observation: The solution may turn slightly yellow.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
 - Monitoring: TLC (Hexane/EtOAc 2:1).[1] The product () will appear as the starting material is consumed.
- Quench: Pour the mixture into ice-cold saturated (20 mL). Stir vigorously for 10 mins.
- Workup: Extract with DCM (mL). Dry combined organics over , filter, and concentrate.[1]
- Purification: Flash column chromatography (Silica gel, Gradient 10%

30% EtOAc in Hexanes).

Expected Yield: 75-85% Stereoselectivity:

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Application: Direct synthesis of C-Aryl or C-Alkyl mannosides (e.g., C-Mannosyl Tryptophan analogs) without intermediate handles. This method tolerates unprotected polar groups better than traditional organometallics.

Materials

- Substrate: Tetra-O-acetyl- α -D-mannopyranosyl bromide (Acetobromo- α -D-mannose).
- Coupling Partner: Aryl Iodide (Ar-I) or Alkyl Iodide (R-I) - 1.5 equiv.
- Catalyst:

(10 mol%).^[1]
- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%).
- Reductant: Manganese powder (Mn) - 3.0 equiv (activated with TMSCl).
- Solvent: DMA (N,N-Dimethylacetamide) - Degassed.

Step-by-Step Workflow

- Glovebox/Schlenk Setup: This reaction is sensitive to oxygen.
- Catalyst Pre-complexation: In a vial, mix

(10 mol%) and dtbbpy (20 mol%) in DMA (2 mL). Stir until a clear green solution forms (~15 mins).
- Reaction Assembly:

- To a reaction tube containing activated Mn powder (3.0 equiv), add the Aryl Iodide (1.5 mmol) and Mannosyl Bromide (1.0 mmol, 411 mg).[1]
- Add the pre-formed Ni-ligand solution.
- Execution: Seal the tube and stir vigorously at room temperature (25°C) for 24 hours.
 - Note: Vigorous stirring is essential to keep the Mn powder suspended.
- Workup: Dilute with EtOAc, filter through a pad of Celite to remove metal solids. Wash the filtrate with 1M HCl (to remove Ni species) and brine.[1]
- Purification: Flash chromatography.

Expected Yield: 60-80% Stereoselectivity: Exclusive

-anomer (typically >20:1).

Characterization & Validation

To confirm the

-configuration, use

-NMR coupling constants (

).[1]

Parameter	-C-Mannoside	-C-Mannoside
Coupling	Small / Unresolved (< 2 Hz)	Large (~ 8-10 Hz)
NOE Signal	Strong NOE between H1 and H2	Strong NOE between H1 and H3/H5
C1 Chemical Shift	Typically 70-75 ppm	Typically 75-80 ppm

Note on

: In the

-anomer (axial H1, equatorial H2), the dihedral angle is approx 60° , leading to a small coupling constant.^[1] In the

-anomer (equatorial H1, equatorial H2), the coupling is also small unless the ring flips, but typically for C-glycosides in

chair, the

-anomer is distinctively characterized by the lack of large diaxial coupling. Wait, correction: For D-mannose (

), H2 is axial? No, H2 is equatorial.^[1] H1 is equatorial in

, H1 is axial in

.^[1]

- Correction for Mannose (

):

- -anomer: H1 is Equatorial, H2 is Axial. Dihedral $\sim 60^\circ$.

Hz.^[1]

- -anomer: H1 is Axial, H2 is Axial. Dihedral $\sim 180^\circ$.

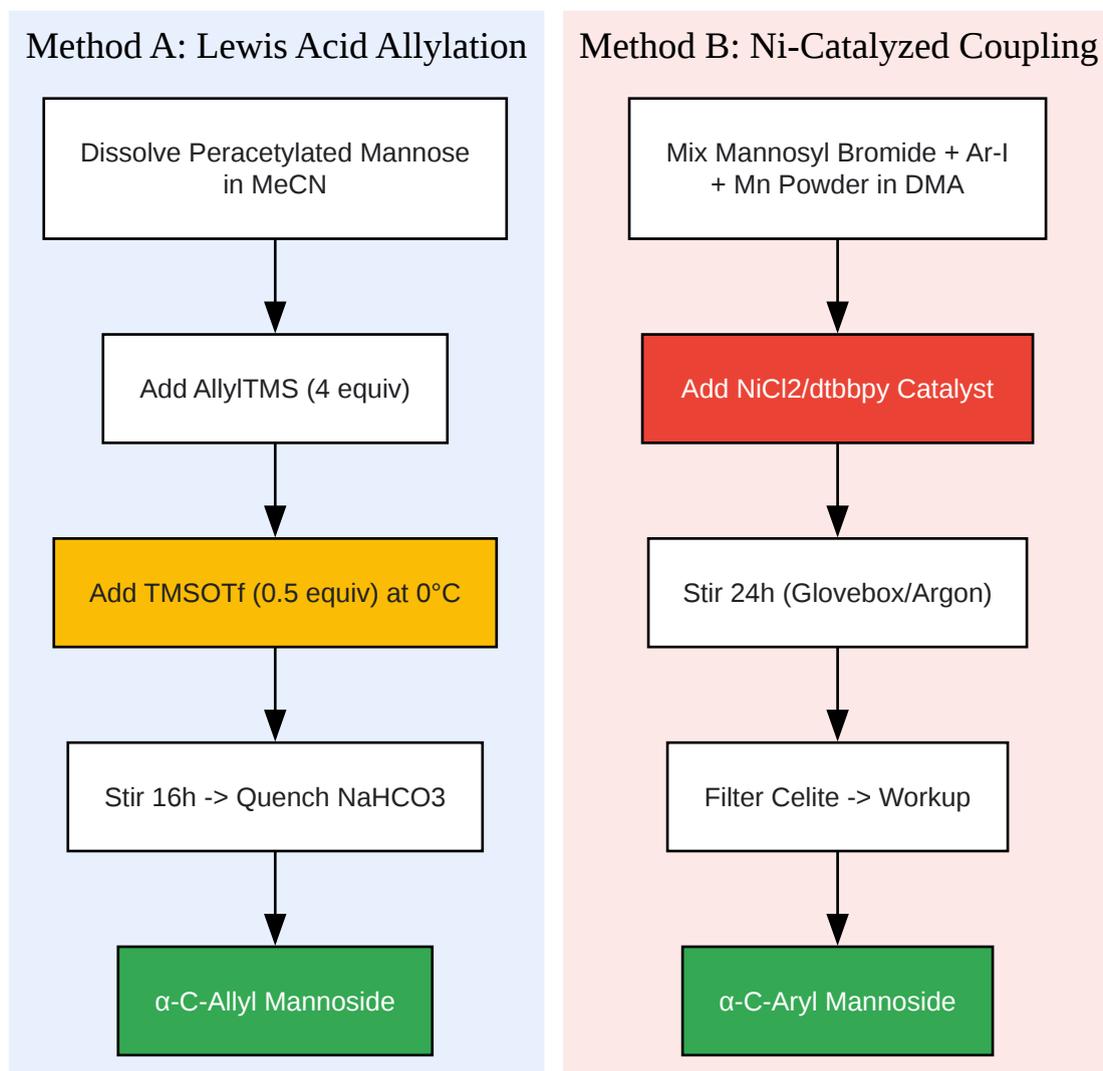
Hz.^[1]

- Validation: Therefore, a small

value confirms

.^[1]

Experimental Workflow Diagram



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Figure 2: Parallel workflows for Ionic (A) and Radical (B) synthesis of α -C-mannosides.

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